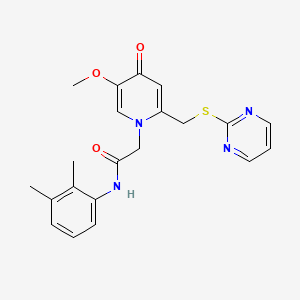

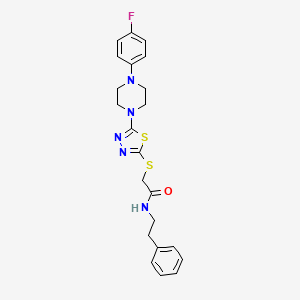

![molecular formula C10H11N3O3 B2537587 Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate CAS No. 861209-56-5](/img/structure/B2537587.png)

Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate” is a chemical compound with the CAS Number: 861209-56-5 . It has a molecular weight of 221.22 and its IUPAC name is methyl (7-hydroxy-2-methylpyrazolo [1,5-a]pyrimidin-5-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O3/c1-6-3-8-11-7 (5-10 (15)16-2)4-9 (14)13 (8)12-6/h3-4,14H,5H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives : Researchers have synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are derived from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates. These compounds have potential as benzodiazepine receptor ligands (Bruni et al., 1994).

Large-Scale Synthesis of Pyrimidin-2-yl Acetate : Another research focused on the efficient synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate. The methodology developed provides an efficient route for synthesizing these compounds, which are core structures in various heterocyclic analogues (Morgentin et al., 2009).

Development of 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives for Tumor Imaging : Researchers have developed 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with PET (Positron Emission Tomography). These derivatives show potential for improved tumor imaging due to their kinetic differences in tumor uptake (Xu et al., 2012).

Antifungal Properties of Pyrazolo[1,5-a]pyrimidines : A study synthesized various 7-alkylaminopyrazolo[1,5-alpha]pyrimidines and evaluated their antifungal properties. They demonstrated that these compounds inhibit Trichophyton mentagrophytes, highlighting their potential as antifungal agents (Novinson et al., 1977).

Antitumor and Antimicrobial Activities of Pyrazoles : Enaminones were used to synthesize various bipyrazoles and pyrazolylisoxazoles, showing potential antitumor and antimicrobial activities. This research indicates the versatility of pyrazole derivatives in pharmaceutical applications (Riyadh, 2011).

Synthesis of New Pyrazolo[1,5-a]pyrimidines : Researchers conducted a one-step reaction leading to new pyrazolo[1,5-a]pyrimidines by condensing 5(3)-amino-3(5)-arylpyrazoles with 4-hydroxy-6-methylpyran-2-one. These compounds may have applications in medicinal chemistry (Bassoude et al., 2011).

Antioxidant Activity of Cu(II) Coordination Complexes : A study on Cu(II) coordination complexes derived from 1,2,4-triazolo[1,5-a]pyrimidine demonstrated significant antioxidant properties. Such complexes could be relevant in developing new antioxidant agents (Chkirate et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain enzymes , suggesting that this compound may also act on specific enzymes or receptors in the body.

Mode of Action

It’s common for such compounds to interact with their targets by binding to active sites, thereby modulating the activity of the target .

Biochemical Pathways

Similar compounds have been shown to affect signaling pathways within the innate immune system .

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine derivatives, which this compound is a part of, have been reported as inhibitors of cyclin-dependent kinases (CDKs) involved in cell proliferation . They interact with these enzymes, potentially altering their function .

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to inhibit CDK2/cyclin A2 enzyme, suggesting a potential mechanism of action .

Properties

IUPAC Name |

methyl 2-(2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-6-3-8-11-7(5-10(15)16-2)4-9(14)13(8)12-6/h3-4,12H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIJATMPGNBFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2N1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2537505.png)

![N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2537507.png)

![methyl 3-({2-[5-(furan-3-yl)thiophen-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2537508.png)

![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)

![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2537521.png)

![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)